2-Chloro-N-cyclopropyl-5-methoxybenzamide
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Overview
Description
2-Chloro-N-cyclopropyl-5-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a cyclopropyl group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-5-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methoxybenzoic acid and cyclopropylamine.
Amidation Reaction: The 2-chloro-5-methoxybenzoic acid is reacted with cyclopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This reaction forms the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the cyclopropyl ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields a new amide derivative.
Oxidation: Oxidation of the methoxy group can yield a hydroxyl group.
Hydrolysis: Hydrolysis yields 2-chloro-5-methoxybenzoic acid and cyclopropylamine.
Scientific Research Applications
2-Chloro-N-cyclopropyl-5-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-5-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxybenzamide: Lacks the cyclopropyl group.
N-Cyclopropyl-5-methoxybenzamide: Lacks the chloro group.
2-Chloro-N-cyclopropylbenzamide: Lacks the methoxy group.
Uniqueness
2-Chloro-N-cyclopropyl-5-methoxybenzamide is unique due to the presence of all three functional groups (chloro, cyclopropyl, and methoxy) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12ClNO2 |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
2-chloro-N-cyclopropyl-5-methoxybenzamide |
InChI |
InChI=1S/C11H12ClNO2/c1-15-8-4-5-10(12)9(6-8)11(14)13-7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14) |
InChI Key |
ADFZFBPADOSFHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C(=O)NC2CC2 |
Origin of Product |
United States |
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